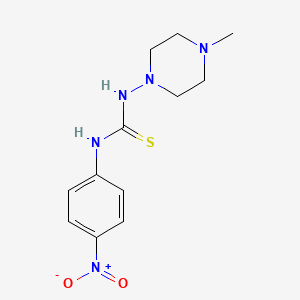![molecular formula C22H23N5O2S B3912627 2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3912627.png)
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide
Overview
Description
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide is a complex organic compound that features a piperazine ring, a pyridine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Pyridine Moiety: This step involves the alkylation of the piperazine ring with a pyridine derivative.
Formation of the Thiazole Ring: This is typically done through a cyclization reaction involving a thioamide and a haloketone.
Final Coupling: The final step involves coupling the piperazine derivative with the thiazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
What sets this compound apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities or material properties that are not found in simpler compounds.
Properties
IUPAC Name |
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-20(25-13-18-14-26-22(30-18)16-6-2-1-3-7-16)12-19-21(29)24-10-11-27(19)15-17-8-4-5-9-23-17/h1-9,14,19H,10-13,15H2,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLZQSLARLVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=CN=C(S2)C3=CC=CC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912544.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenoxyacetate](/img/structure/B3912549.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B3912560.png)
![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE](/img/structure/B3912567.png)

![4-chloro-N-{3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3912583.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3912594.png)
![benzyl N-[2-(2-furoylamino)-3-phenylacryloyl]-beta-alaninate](/img/structure/B3912597.png)

![1-(3-methylpyridin-2-yl)-4-[4-(piperidin-1-ylmethyl)benzoyl]piperazine](/img/structure/B3912615.png)
![2-[(3-amino-2-methylbenzoyl)amino]benzoic acid](/img/structure/B3912625.png)
![1-methyl-N-(2-methyl-1-pyridin-2-ylpropyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3912634.png)
![1-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)ethanone](/img/structure/B3912647.png)
